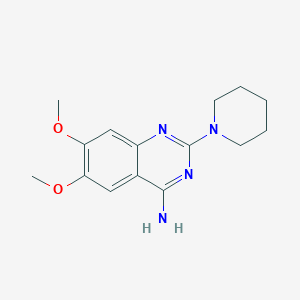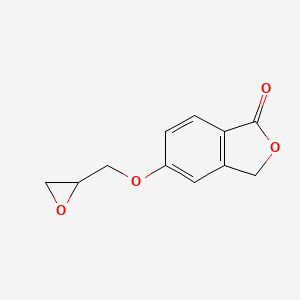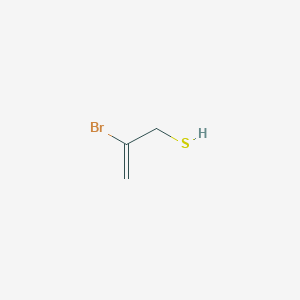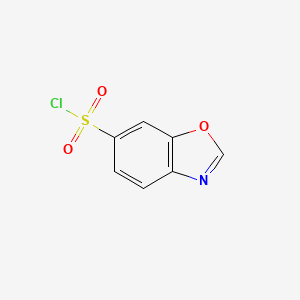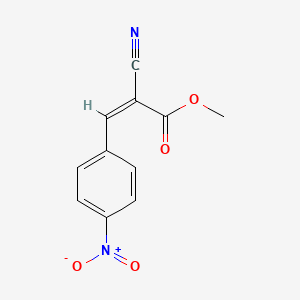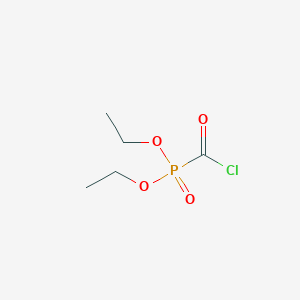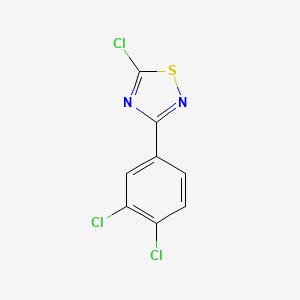
5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole
Overview
Description
The compound “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” is a type of aromatic compound1. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, indole derivatives, which are bioactive aromatic compounds, have been synthesized for various biological applications1. However, the specific synthesis process for “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” is not directly available from the search results. However, similar compounds like “5-Chloro-3-(3,4-dichlorophenyl)benzoic acid” have a molecular formula of C13H7Cl3O22.Chemical Reactions Analysis
The specific chemical reactions involving “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” are not detailed in the search results. However, similar compounds, such as indole derivatives, have been found to possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” are not available in the search results. However, similar compounds like “5-Chloro-3-(3,4-dichlorophenyl)benzoic acid” have a molecular weight of 301.552.Scientific Research Applications
Antimalarial Agents
5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole and its derivatives have demonstrated significant potential as antimalarial agents. The synthesis of various thiadiazoles, including those with 3,4-dichlorophenyl groups, has shown promising antimalarial activity. Specifically, certain compounds in this category have been identified for expanded antimalarial and toxicological studies due to their remarkable efficacy against strains of Plasmodium berghei and P. gallinaceum (Faslager, Johnson, & Werbel, 1973).
Antimicrobial Agents
The compounds derived from 5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole have been explored for their antimicrobial properties. Synthesis of formazans from Mannich base of related thiadiazoles has shown moderate antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Structural and Electronic Properties
The structural and electronic properties of thiadiazole compounds have been a focus of scientific investigation. Studies have combined experimental and theoretical approaches, such as density functional theory (DFT), to understand the molecular and crystal structures, electronic properties, and potential applications in materials science. For example, research on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has provided valuable insights into the design of new chemical entities for specific applications (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
Corrosion Inhibition
Another interesting application area is the use of thiadiazole derivatives as corrosion inhibitors. Studies have shown that certain 1,3,4-thiadiazoles can inhibit the corrosion of metals in acidic environments. The effectiveness of these compounds as corrosion inhibitors has been linked to their electronic structure, with research exploring the relationship between molecular properties and inhibition performance (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Safety And Hazards
The safety and hazards associated with “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” are not explicitly mentioned in the search results.
Future Directions
The future directions for “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” are not explicitly mentioned in the search results. However, it is noted that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities1.
properties
IUPAC Name |
5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2S/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSYPGNAVDARCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NSC(=N2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





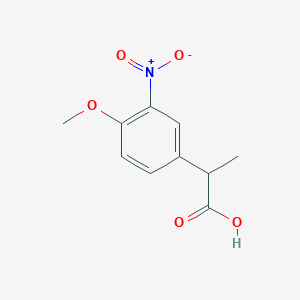
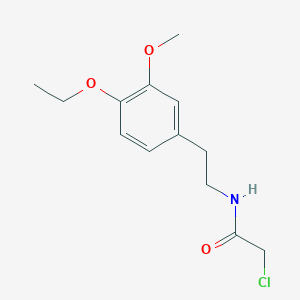
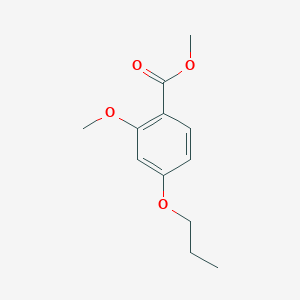
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
